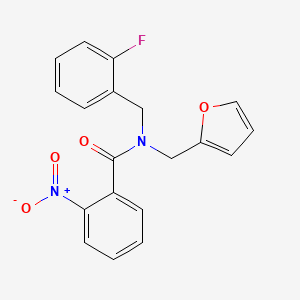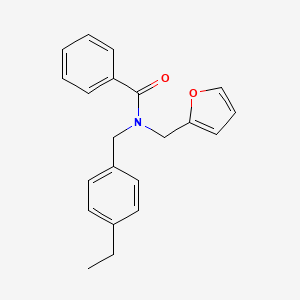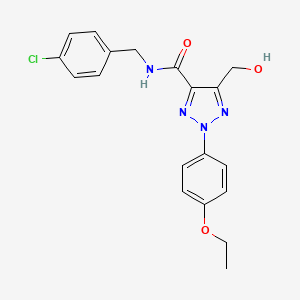![molecular formula C23H25NO2 B11380728 N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11380728.png)
N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that features a furan ring, a benzamide group, and a phenyl group with an isopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzamide Formation: The benzamide group can be introduced by reacting an appropriate benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the furan ring with the benzamide and phenyl groups using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The furan ring can participate in Diels-Alder reactions, while the benzamide group can form hydrogen bonds, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like furfural and furfuryl alcohol share the furan ring structure.
Benzamide Derivatives: Compounds such as N-methylbenzamide and N-phenylbenzamide have similar amide functionalities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE is unique due to the combination of its furan, benzamide, and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H25NO2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H25NO2/c1-17(2)20-12-8-19(9-13-20)15-24(16-22-5-4-14-26-22)23(25)21-10-6-18(3)7-11-21/h4-14,17H,15-16H2,1-3H3 |
Clé InChI |
DVJNHNTYXUKNAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11380645.png)
![Diethyl {2-benzyl-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11380650.png)
![3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11380652.png)
![(4-tert-butylphenyl){5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11380660.png)
![(4-fluorophenyl){3-(pyridin-3-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11380680.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11380682.png)
![6-butyl-3-[2-(4-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11380686.png)

![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380695.png)
![2-(2-chlorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11380701.png)

![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380707.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11380719.png)
